Dihydrocubebin, rel-

Descripción

Contextualization within Lignan (B3055560) Natural Product Chemistry

Lignans (B1203133) represent a significant group of natural products formed primarily through the oxidative coupling of two phenylpropanoid units. taylorfrancis.comrsc.org This coupling typically occurs at the β-β′ (8-8′) carbon positions, although other linkages define neolignans. taylorfrancis.com The structural diversity within the lignan family is substantial, leading to a wide array of biological properties. scripps.educhim.it Lignans are found in various plant parts, including seeds, whole grains, legumes, fruits, and vegetables. They serve important ecological roles in plants, such as protection against herbivores and microorganisms. nih.gov

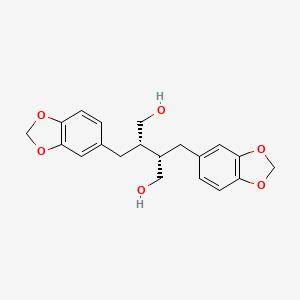

rel-Dihydrocubebin is classified as a dibenzylbutane lignan. chim.itmdpi.com This classification is based on its core structure, which features a butane (B89635) chain linking two benzyl (B1604629) groups, each substituted with a methylenedioxy ring (forming the 1,3-benzodioxol moiety). The "rel-" prefix indicates the relative stereochemistry of the two chiral centers at positions 2 and 3 of the butane backbone. The specific configuration is often reported as (2R,3R) or (2S,3S). ontosight.ainih.gov

Significance of rel-Dihydrocubebin as a Bioactive Metabolite in Phytochemical Research

Phytochemical research focuses on identifying and studying bioactive compounds produced by plants. researchgate.netmdpi.com rel-Dihydrocubebin's presence in various plant species, notably Piper cubeba, highlights its significance as a bioactive metabolite. nih.govtjnpr.orgrug.nl Studies on Piper cubeba have identified dihydrocubebin (B1205952) among its various lignan constituents. tjnpr.org

Research has indicated that rel-dihydrocubebin possesses a range of potential biological activities. These include antioxidant, anti-inflammatory, and potential anticancer properties. ontosight.ai These activities are thought to be related to the compound's ability to interact with specific molecular targets and modulate signaling pathways crucial for cellular health. ontosight.ai

Detailed research findings on the biological activities of dihydrocubebin include its effects on histamine (B1213489) release from mast cells. A study using rat basophilic leukemia (RBL-2H3) cells and rat peritoneal mast cells (RPMCs) showed that dihydrocubebin inhibited histamine release induced by various stimuli, such as DNP-BSA, thapsigargin, and ionomycin. researchgate.net This suggests a potential role for dihydrocubebin in modulating immune and inflammatory responses.

Furthermore, dihydrocubebin and other lignans from Piper cubeba have been investigated for their antiplatelet activities. tjnpr.org While cubebin (B1669318) was identified as a major antiplatelet agent in one study, the presence of dihydrocubebin and other lignans in the active extracts suggests their potential contribution to the observed effects. tjnpr.org

rel-Dihydrocubebin has also been reported to exhibit antifeedant activity against certain stored product insects, comparable to that of podophyllotoxin, another well-known lignan with biological activity. rug.nl This indicates potential applications in agricultural pest control.

Overview of Current Research Trajectories for rel-Dihydrocubebin

Current research trajectories for rel-dihydrocubebin in chemical biology are focused on further elucidating its mechanisms of action, exploring its potential therapeutic applications, and investigating its biosynthesis and synthesis. The diverse biological activities observed in initial studies warrant deeper investigation into the specific molecular targets and signaling pathways modulated by rel-dihydrocubebin. ontosight.ai

One area of ongoing research involves understanding the interactions of rel-dihydrocubebin with biological systems at a molecular level. This includes studies aimed at identifying the proteins or enzymes that the compound binds to or inhibits, which can provide insights into its pharmacological effects. Chemical biology approaches, utilizing small molecules like dihydrocubebin as probes, are valuable for deciphering complex cellular processes and identifying potential therapeutic targets. cemm.athzdr.dehelmholtz-munich.de

Another trajectory involves exploring the potential of rel-dihydrocubebin and its analogs for various therapeutic purposes. While specific therapeutic applications require extensive further research, the reported antioxidant, anti-inflammatory, and potential anticancer activities suggest avenues for investigation. ontosight.ai The study on histamine release inhibition points towards potential applications in allergic or inflammatory conditions. researchgate.net

Furthermore, research continues into the isolation, structural characterization, and synthesis of lignans, including dihydrocubebin, from natural sources. rsc.orgchim.ittjnpr.org Advances in analytical techniques are crucial for identifying and quantifying these compounds in complex plant extracts. mdpi.commdpi.com Synthetic efforts aim to provide access to larger quantities of rel-dihydrocubebin for research and to develop analogs with potentially enhanced activities or improved pharmacological properties.

The context of rel-dihydrocubebin within the broader research on bioactive lignans also informs current trajectories. Reviews on bioactive lignans highlight their diverse pharmacological properties and the ongoing interest in discovering new compounds and understanding their mechanisms. nih.gov This includes research into their potential roles in areas such as cancer chemotherapy, antioxidant defense, and antimicrobial activity. nih.gov

The study of rel-dihydrocubebin as a bioactive metabolite contributes to the growing body of knowledge on the therapeutic potential of plant-derived compounds and their applications in advanced chemical biology research.

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H22O6 |

|---|---|

Peso molecular |

358.4 g/mol |

Nombre IUPAC |

(2S,3S)-2,3-bis(1,3-benzodioxol-5-ylmethyl)butane-1,4-diol |

InChI |

InChI=1S/C20H22O6/c21-9-15(5-13-1-3-17-19(7-13)25-11-23-17)16(10-22)6-14-2-4-18-20(8-14)26-12-24-18/h1-4,7-8,15-16,21-22H,5-6,9-12H2/t15-,16-/m1/s1 |

Clave InChI |

JKCVMTYNARDGET-HZPDHXFCSA-N |

SMILES isomérico |

C1OC2=C(O1)C=C(C=C2)C[C@H](CO)[C@H](CC3=CC4=C(C=C3)OCO4)CO |

SMILES canónico |

C1OC2=C(O1)C=C(C=C2)CC(CO)C(CC3=CC4=C(C=C3)OCO4)CO |

Origen del producto |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Rel Dihydrocubebin

Botanical Sources and Distribution within Plant Families (e.g., Piperaceae)

rel-Dihydrocubebin and its stereoisomers, including (-)-dihydrocubebin, have been identified in a range of plant species. A notable family for the occurrence of dihydrocubebin (B1205952) is the Piperaceae, commonly known as the pepper family wikipedia.org. Within this family, Piper cubeba L., also known as cubeb, is a significant source, with dihydrocubebin found in its fruits and other parts researchgate.netrug.nlnih.govresearchgate.nettjnpr.orgnih.govsocfindoconservation.co.idnih.gov. Piper cubeba is a climbing shrub indigenous to Indonesia and Malaysia and is cultivated for its fruits and essential oil socfindoconservation.co.id.

Beyond the Piperaceae, dihydrocubebin has also been reported in other plant families. For instance, it has been found in Tarenna attenuata and Aralia bipinnata nih.gov. Another source is Tarenna madagascariensis, a shrub belonging to the Rubiaceae family tandfonline.com. Additionally, (+)-dihydrocubebin has been identified in Phyllanthus urinaria e-century.us, a plant widely found in tropical regions and used in traditional medicine e-century.us.

The distribution of dihydrocubebin within these plant families and species highlights its presence across diverse botanical sources, suggesting its potential ecological roles and the varied plant defense strategies it might be involved in.

Optimized Extraction and Fractionation Protocols for rel-Dihydrocubebin

The isolation of rel-dihydrocubebin from plant material typically involves a series of extraction and fractionation steps aimed at separating the target compound from other plant metabolites. Optimized protocols often consider the plant part used, the solvent polarity, and the desired purity.

A common initial step is solvent-based extraction of dried plant material. For Piper cubeba fruits, maceration with ethanol (B145695) has been employed, followed by filtration and evaporation to obtain a crude residue . Ethanol (70–80% v/v) is often preferred due to its ability to solubilize lignans (B1203133) while minimizing the co-extraction of polar impurities . Another approach involves sequential extraction with solvents of increasing polarity, such as n-hexane followed by ethanol, as used for Piper cubeba fruits researchgate.net. Methanol (B129727) and hexane (B92381) have also been used for the extraction of dried P. cubeba berries nih.gov.

Following the initial extraction, fractionation is performed to reduce the complexity of the crude extract. Liquid-liquid partitioning is a widely used technique. For instance, a crude ethanolic extract residue can be partitioned between ethyl acetate (B1210297) and water to isolate non-polar lignans . Similarly, methanol extracts of P. cubeba berries have been subjected to liquid-liquid partition using solvents like hexane, chloroform, and ethyl acetate nih.govresearchgate.net. Another method involves partitioning a methanolic extract between water and dichloromethane (B109758) (CH2Cl2) rug.nl.

Data from studies on P. cubeba illustrate the yields obtained from different extraction solvents:

| Solvent | Plant Part (Dried) | Yield (%) | Source |

| Ethanol | Fruits (1 kg) | 12.82 | tjnpr.org |

| Methanol | Berries | Dark brown, viscous liquid | nih.gov |

| Ethanol | Berries | Dark brown, viscous liquid | nih.gov |

| Hexane | Berries | Dark brown, viscous liquid | nih.gov |

These extraction and fractionation steps yield enriched fractions containing lignans, including dihydrocubebin, which are then subjected to further purification.

High-Resolution Chromatographic Purification Strategies

Achieving high purity of rel-dihydrocubebin from plant extracts necessitates the use of high-resolution chromatographic techniques. These methods exploit differences in the physical and chemical properties of compounds to achieve effective separation.

Silica (B1680970) gel column chromatography is a widely applied technique for the purification of lignan-containing fractions. Gradient elution with mixtures of solvents of increasing polarity is commonly used. For example, silica gel column chromatography with a gradient of hexane-ethyl acetate (9:1 to 7:3 v/v) has been used to isolate compounds, including lignans, from the ethyl acetate fraction of P. cubeba extract . Successive silica gel chromatographic columns have also been employed to purify crude extracts and reveal major lignans like hinokinin (B1212730), cubebin (B1669318), and dihydrocubebin nih.gov.

Thin-layer chromatography (TLC), particularly preparative TLC, is another valuable tool for purifying lignans. Preparative TLC using silica gel plates and solvent systems such as toluene:acetone (85:15 v/v) has provided satisfactory results in isolating lignans from P. cubeba extracts rug.nl. Bands corresponding to lignans are scraped off and extracted for further analysis or purification rug.nl.

For obtaining highly pure rel-dihydrocubebin, high-performance liquid chromatography (HPLC) is often employed. HPLC with a C18 column and a mobile phase of methanol-water (65:35 v/v) has been shown to achieve >95% purity for isolated compounds . Semi-preparative HPLC can be used for further purification of fractions obtained from preparative TLC, with collected eluting substances being partitioned to yield pure compounds rug.nl.

The combination of these chromatographic techniques allows for the isolation and purification of rel-dihydrocubebin from complex plant matrices, providing material suitable for detailed research and characterization.

| Chromatographic Method | Stationary Phase | Mobile Phase | Application | Purity Achieved | Source |

| Column Chromatography | Silica gel | Hexane-ethyl acetate gradient | Isolation from ethyl acetate fraction | Not specified | |

| Column Chromatography | Silica gel | Polar gradient (DCM:Ethyl acetate) | Separation of active fraction from VLC | Not specified | tjnpr.org |

| Preparative TLC | Silica gel F254 | Toluene:acetone (85:15 v/v) | Isolation of lignans from extracts | Satisfactory | rug.nl |

| Preparative TLC | Silica gel | Dichloromethane:ethyl acetate (8:2 v/v) | Isolation of main compound from active fraction | Not specified | tjnpr.org |

| Semi-preparative HPLC | Not specified | Not specified | Further purification of TLC fractions | Not specified | rug.nl |

| HPLC | C18 | Methanol-water (65:35 v/v) | Purification of isolated compound | >95% |

In Vitro and Preclinical Biological Activity Investigations of Rel Dihydrocubebin

Cellular and Molecular Pharmacological Profiling

Studies have investigated the effects of rel-dihydrocubebin at the cellular and molecular levels to understand its mechanisms of action.

Assessment of Antioxidant Activity Mechanisms

Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and damage to cellular components, contributing to various diseases. frontiersin.orgnih.gov Dihydrocubebin (B1205952) has been indicated to possess antioxidant properties. ontosight.aifrontiersin.org Antioxidant activity can occur through various mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govmdpi.comnih.gov In the HAT mechanism, an antioxidant donates a hydrogen atom to a free radical, forming a more stable radical and terminating the chain reaction. mdpi.comnih.gov The SET mechanism involves the transfer of a single electron from the antioxidant to the radical. mdpi.comnih.gov The dominant mechanism can depend on the antioxidant's structure, properties, and the surrounding environment. nih.gov While the specific mechanisms by which rel-dihydrocubebin exerts its antioxidant effects are not explicitly detailed in the provided snippets, lignans (B1203133) in general, due to their phenolic structures, often participate in HAT or SET reactions. nih.gov

Elucidation of Anti-inflammatory Response Modulation

Inflammation is a complex biological response implicated in numerous diseases. frontiersin.org Modulating inflammatory pathways is a key therapeutic strategy. Dihydrocubebin has shown anti-inflammatory potential. ontosight.aifrontiersin.org Studies on related compounds and extracts containing dihydrocubebin have explored their effects on inflammatory mediators. For instance, research on Piper cubeba extracts, which contain dihydrocubebin, demonstrated anti-inflammatory activities. frontiersin.org Another study investigated the effects of dihydrocubebin isolated from Piper cubeba on histamine (B1213489) release from rat mast cells, using cell lines like rat basophilic leukemia (RBL-2H3) and rat peritoneal mast cells (RPMCs) as models. researchgate.net Histamine release is a key process in allergic and inflammatory responses. researchgate.net The study evaluated dihydrocubebin's ability to inhibit histamine release induced by various agents, including DNP-BSA, thapsigargin, ionomycin, and compound 48/80. researchgate.net

Investigations into Cellular Antiproliferative and Apoptosis-Inducing Effects

Some studies have explored the potential of dihydrocubebin to inhibit cell proliferation and induce apoptosis, a programmed cell death mechanism crucial for controlling cell growth and eliminating damaged cells. dovepress.commdpi.com Dihydrocubebin isolated from heartwood has been associated with breaks in DNA strands and resultant apoptosis. wjpmr.com It also showed anti-proliferative activity against 3T3-L1 cells. wjpmr.com Research on lignans from Piper cubeba, including dihydrocubebin, has indicated antiproliferative properties. researchgate.net Apoptosis induction can involve various pathways, including the activation of caspases and modulation of proteins like p53 and members of the Bcl-2 family. dovepress.commdpi.comwaocp.org

Modulation of Immune System Components and Antiviral Potential (e.g., in silico studies against viral targets)

The modulation of the immune system and potential antiviral activities are areas of interest for natural compounds. While direct studies on rel-dihydrocubebin's broad immune modulation are not extensively detailed in the provided snippets, lignans from Phyllanthus species have shown immune modulation potential. researchgate.net

Regarding antiviral potential, particularly against viral targets like those of SARS-CoV-2, in silico studies are commonly used to predict the binding affinity of compounds to viral proteins. mdpi.comjapsonline.comnih.gov These studies involve molecular docking simulations to assess how well a compound might interact with target sites on viral enzymes or structural proteins. mdpi.comjapsonline.com Key targets for antiviral drugs against SARS-CoV-2 include the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and the spike protein. mdpi.comjapsonline.comnih.govchemrxiv.org Mpro, for instance, is crucial for processing viral polyproteins necessary for replication. nih.govchemrxiv.org In silico studies can help identify potential inhibitors by evaluating binding energies and interaction patterns. mdpi.comjapsonline.com While the provided snippets mention in silico studies for other phytochemicals against viral targets mdpi.comjapsonline.comnih.gov, a specific in silico study focusing solely on rel-dihydrocubebin against viral targets is not explicitly detailed. However, the broader context of lignans and phytochemicals being investigated using these methods suggests this is a relevant area of exploration.

In Vivo Preclinical Efficacy Studies in Defined Animal Models

Preclinical efficacy studies in animal models are essential to evaluate the potential therapeutic effects of a compound in a living system.

Establishment of Preclinical Models for Specific Disease States

To study the efficacy of rel-dihydrocubebin in vivo, appropriate animal models representing specific disease states are required. These models are designed to mimic aspects of human diseases, allowing researchers to assess the compound's effects on disease progression, symptoms, and underlying biological processes. While the provided information does not detail specific in vivo studies solely focused on rel-dihydrocubebin, it mentions preclinical studies for Piper cubeba extracts, which contain dihydrocubebin, in drug-induced nephrotoxic kidneys. umsha.ac.ir This suggests that animal models for kidney conditions have been used in the context of studying compounds found in Piper cubeba. Additionally, the development and use of animal models, such as transgenic mice for studying inflammatory processes nih.gov or rat models for chemotherapy-induced peripheral neuropathy and HIV-associated peripheral sensory neuropathy arizona.edu, illustrate the types of models used in preclinical research to investigate the effects of various compounds on specific disease states. The use of animal models allows for the assessment of a compound's activity within a complex biological system, providing insights that cannot be obtained from in vitro studies alone.

Molecular Mechanisms of Action and Target Identification for Rel Dihydrocubebin

Receptor Binding Affinities and Enzyme Kinetic Studies

Receptor binding affinity studies investigate the strength of the interaction between a ligand, such as rel-Dihydrocubebin, and a biological receptor. This is often quantified by the equilibrium dissociation constant (KD), where a smaller KD value indicates a higher binding affinity. wikipedia.orgmalvernpanalytical.com Techniques like biolayer interferometry (BLI) and isothermal titration calorimetry (ITC) can be used to measure binding affinities and kinetic parameters, such as association (ka) and dissociation (kd) rates. malvernpanalytical.comfrontiersin.orgbiorxiv.org

Enzyme kinetics, on the other hand, focuses on the rate at which enzymes catalyze chemical reactions and how this rate is affected by factors like substrate and inhibitor concentrations. databiotech.co.il2minutemedicine.com Key parameters in enzyme kinetics include the maximum velocity (Vmax) and the Michaelis constant (Km). databiotech.co.il2minutemedicine.comlibretexts.org Km reflects the affinity of an enzyme for its substrate, with a lower Km indicating higher affinity. databiotech.co.il2minutemedicine.com Enzyme kinetic studies can reveal whether a compound acts as an enzyme inhibitor or activator and provide insights into the mechanism of this interaction. While general principles of receptor binding and enzyme kinetics are well-established, specific data on the receptor binding affinities and detailed enzyme kinetic profiles of rel-Dihydrocubebin with potential targets require dedicated research.

Elucidation of Intracellular Signaling Pathway Modulation

Intracellular signaling pathways are complex networks of molecules that relay signals within a cell, ultimately triggering changes in cellular function or state. ebi.ac.ukkhanacademy.org These pathways often involve a cascade of events, including receptor activation, the generation of second messengers (such as calcium ions or cyclic AMP), and the activation or inhibition of downstream proteins like kinases and transcription factors. khanacademy.orgmdpi.com Modulation of these pathways by a compound like rel-Dihydrocubebin can lead to diverse biological outcomes.

Research suggests that the inhibitory effects of dihydrocubebin (B1205952) on histamine (B1213489) release from mast cells may involve mechanisms related to intracellular Ca2+ signaling events or downstream processes of intracellular Ca2+ signaling. researchgate.net This indicates a potential interaction with components of calcium-mediated signaling cascades. Further research is needed to fully elucidate the specific proteins and molecular events within these pathways that are targeted or modulated by rel-Dihydrocubebin.

Proteomic and Transcriptomic Analyses of Cellular Responses

Proteomic and transcriptomic analyses are powerful tools for globally assessing the molecular changes that occur in cells or tissues in response to a compound. Transcriptomics involves the study of the complete set of RNA transcripts produced by a cell or organism, providing insights into gene expression levels. frontiersin.orgembopress.orgmedrxiv.orgnih.gov Proteomics focuses on the large-scale study of proteins, including their abundance, modifications, and interactions, offering a direct view of the functional molecules within a cell. frontiersin.orgembopress.orgmedrxiv.orgnih.gov

By comparing the transcriptomic and proteomic profiles of cells treated with rel-Dihydrocubebin to those of untreated cells, researchers can identify differentially expressed genes (DEGs) and differentially abundant proteins (DAPs). frontiersin.orgmdpi.com These analyses can reveal the cellular processes and pathways that are affected by the compound and help identify potential protein targets. While transcriptomic analysis can detect a large number of genes, proteomics provides direct evidence of protein levels, which may not always correlate perfectly with mRNA levels due to post-transcriptional regulation. frontiersin.orgmedrxiv.orgnih.gov Integrated analysis of both datasets can provide a more comprehensive understanding of the cellular response. medrxiv.orgmdpi.com Specific proteomic and transcriptomic data for rel-Dihydrocubebin treatment are necessary to pinpoint the cellular responses it elicits.

Computational Chemistry and In Silico Approaches for Target Prediction and Ligand-Protein Interactions (e.g., molecular docking, network pharmacology)

Computational chemistry and in silico approaches play a significant role in modern drug discovery and mechanism elucidation. Techniques like molecular docking are used to predict the preferred binding orientation and affinity of a small molecule ligand, such as rel-Dihydrocubebin, to a target protein based on their 3D structures. dovepress.comjppres.comucl.ac.ukmdpi.com Molecular docking can estimate binding energies, providing an indication of the strength of the interaction. dovepress.comjppres.commdpi.com

Network pharmacology is an approach that integrates data from various sources, including compound-target interactions, protein-protein interaction networks, and pathway databases, to understand the complex relationships between a compound, its targets, and associated diseases or biological processes. dovepress.comjppres.comucl.ac.ukmdpi.commdpi.com This approach can help identify potential targets and pathways modulated by a compound and provide a systems-level view of its effects. mdpi.commdpi.com While computational methods can predict potential interactions and mechanisms, experimental validation is crucial to confirm these in silico findings. mdpi.com Applying these computational techniques to rel-Dihydrocubebin could help predict its potential molecular targets and the pathways it might influence, guiding further experimental studies.

Structure Activity Relationship Sar Studies of Rel Dihydrocubebin and Its Synthesized Analogs

Rational Design and Synthesis of rel-Dihydrocubebin Derivatives with Modified Pharmacophores

Rational design and synthesis of derivatives involve making targeted changes to the core structure of rel-dihydrocubebin to investigate the impact of specific functional groups or structural motifs on biological activity. This process often begins with identifying the pharmacophore, the essential arrangement of functional groups in a molecule that is necessary for its biological activity. Modifications can include altering the benzodioxole rings, the butane (B89635) chain, or the hydroxyl groups. The synthesis of these derivatives allows for systematic evaluation of how each modification influences the interaction with biological targets. For example, studies on lignans (B1203133), including those structurally related to dihydrocubebin (B1205952), have explored variations in the central ring structure and substitution patterns on the aromatic rings to understand their effects on activities such as antiparasitic effects or inhibition of histamine (B1213489) release. unicamp.brresearchgate.net

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds like rel-dihydrocubebin, which possesses stereocenters. Different stereoisomers (enantiomers and diastereomers) can exhibit significantly different biological activities, including variations in potency, selectivity, and even mechanism of action. mdpi.commichberk.comtubitak.gov.trnih.gov For rel-dihydrocubebin, the stereochemistry at the 2 and 3 positions of the butane-1,4-diol core is particularly important. Studies comparing the biological effects of different stereoisomers, such as the (2R,3R) form (Dihydrocubebin), would provide insights into the preferred spatial arrangement required for optimal interaction with a biological target. While specific detailed studies on the stereoisomers of dihydrocubebin and their comparative biological activities were not extensively detailed in the search results, the general principle in medicinal chemistry is that stereochemistry profoundly impacts how a molecule interacts with chiral biological environments, such as protein binding sites. mdpi.commichberk.comtubitak.gov.tr

Systemic Functional Group Modifications and Their Biological Consequences

Systemic modifications of functional groups on the rel-dihydrocubebin scaffold can lead to significant changes in its biological properties. This involves altering or replacing existing functional groups (like the hydroxyl groups or the methylenedioxy groups on the benzodioxole rings) or introducing new ones. Such modifications can affect various aspects of a molecule's behavior, including its lipophilicity, hydrogen bonding capacity, electronic distribution, and metabolic stability, all of which can influence its interaction with biological targets and its pharmacokinetic profile. For instance, modifying hydroxyl groups could impact hydrogen bonding interactions with a receptor, while changes to the benzodioxole rings could alter pi-pi interactions or introduce steric effects. Studies on related lignans have shown that the presence and position of functional groups like methoxy (B1213986) groups can influence activity. unicamp.br

Biosynthesis and Metabolic Pathways of Rel Dihydrocubebin in Biological Systems

Proposed Biogenetic Routes of Lignans (B1203133) Leading to rel-Dihydrocubebin

The biosynthesis of lignans, including those structurally related to rel-dihydrocubebin, is thought to proceed through several proposed biogenetic routes. A central intermediate in some of these pathways is (+)-pinoresinol. uni-duesseldorf.de One proposed pathway involves the reduction of (+)-pinoresinol by a pinoresinol-lariciresinol reductase (PLR) to form (-)-secoisolariciresinol. arkat-usa.orguni-duesseldorf.denih.gov Subsequently, secoisolariciresinol (B192356) can be oxidized by a secoisolariciresinol dehydrogenase (SDH) to produce (-)-matairesinol. arkat-usa.orguni-duesseldorf.de While this pathway leads to dibenzylbutyrolactone lignans like matairesinol, alternative routes or further transformations from these intermediates could potentially lead to the dibenzylbutanediol structure of rel-dihydrocubebin. hmdb.ca

Another conceivable pathway involves the formation of methylenedioxy bridges on pinoresinol (B1678388), leading to compounds like sesamin, which could then be converted into dihydrocubebin (B1205952) and subsequently hinokinin (B1212730) through enzymatic steps, potentially involving a dihydrocubebin dehydrogenase. nih.gov Studies on Piper niruri cell suspension cultures have shown the production of dihydrocubebin-dimethylether, suggesting a biogenetic link to compounds like urinatetralin (B1246194) and highlighting the incorporation of precursors like caffeic and ferulic acid into the lignan (B3055560) biosynthetic pathway. rug.nl Caffeic acid, with its 3',4'-dihydroxy substitution pattern, appears to be more readily incorporated than ferulic acid. rug.nl

Table 1: Proposed Lignan Biosynthetic Intermediates Relevant to rel-Dihydrocubebin Pathways

| Compound | Potential Role in Biosynthesis |

| (+)-Pinoresinol | Central intermediate in some lignan pathways. uni-duesseldorf.de |

| (-)-Secoisolariciresinol | Formed by reduction of pinoresinol by PLR. arkat-usa.orguni-duesseldorf.denih.gov |

| (-)-Matairesinol | Formed by oxidation of secoisolariciresinol by SDH. arkat-usa.orguni-duesseldorf.de |

| Sesamin | Potential intermediate in pathways involving methylenedioxy bridges. nih.gov |

| Caffeic Acid | Early precursor incorporated into lignan biosynthesis. rug.nl |

| Ferulic Acid | Early precursor incorporated into lignan biosynthesis. rug.nl |

Identification and Characterization of Enzymes Involved in rel-Dihydrocubebin Biosynthesis

Enzymes play crucial roles in the biosynthesis of lignans. Pinoresinol-lariciresinol reductase (PLR) is a key enzyme responsible for the enantiospecific conversion of (+)-pinoresinol to (-)-secoisolariciresinol. uni-duesseldorf.denih.gov The identification and cloning of cDNA encoding PLR from Linum corymbulosum have provided insights into this step. uni-duesseldorf.de Secoisolariciresinol dehydrogenase (SDH) catalyzes the oxidation of secoisolariciresinol to matairesinol. arkat-usa.orguni-duesseldorf.de Structural analysis of SDH from Podophyllum peltatum has revealed a homotetrameric structure with a conserved catalytic triad. arkat-usa.org

While specific enzymes directly catalyzing the formation of the rel-dihydrocubebin structure from proposed intermediates are not as extensively characterized in the provided results, the involvement of oxidoreductases and enzymes facilitating methylenedioxy bridge formation is implied by the proposed pathways. For instance, a dihydrocubebin dehydrogenase has been suggested in the conversion of dihydrocubebin to hinokinin. nih.gov Studies involving feeding experiments with precursors like caffeic and ferulic acid in cell cultures indicate the presence of enzymes capable of incorporating these units into lignan structures, including dihydrocubebin-dimethylether. rug.nl

Table 2: Key Enzymes in Related Lignan Biosynthesis

| Enzyme | Catalyzed Reaction | Relevance to rel-Dihydrocubebin Biosynthesis (Proposed/Implied) |

| Pinoresinol-Lariciresinol Reductase (PLR) | Reduction of pinoresinol to lariciresinol (B1674508) and secoisolariciresinol. arkat-usa.orguni-duesseldorf.denih.gov | Involved in a pathway leading to secoisolariciresinol, a potential precursor. arkat-usa.orguni-duesseldorf.denih.gov |

| Secoisolariciresinol Dehydrogenase (SDH) | Oxidation of secoisolariciresinol to matairesinol. arkat-usa.orguni-duesseldorf.de | Involved in a pathway branching from secoisolariciresinol. arkat-usa.orguni-duesseldorf.de |

| Dihydrocubebin Dehydrogenase | Conversion of dihydrocubebin to hinokinin. nih.gov | Directly involved in a proposed downstream step from dihydrocubebin. nih.gov |

Metabolomic Studies of rel-Dihydrocubebin and its Metabolites in Organisms

Metabolomic studies provide a snapshot of the metabolites present in a biological system and can offer insights into metabolic pathways. nih.govevotec.com Dihydrocubebin has been detected in various organisms, including Tarenna attenuata, Aralia bipinnata, and Piper cubeba. nih.govresearchgate.net Metabolomic analysis has identified dihydrocubebin as a lignan present in Piper cubeba fruits. mdpi.com

Studies investigating the metabolism of related lignans, such as secoisolariciresinol and matairesinol, have been conducted. wikipedia.org While detailed metabolomic studies specifically tracking the biotransformation of rel-dihydrocubebin within an organism are not extensively detailed in the provided information, research on the metabolic fate of methylenedioxyphenyl lignans from Piper cubeba indicates their interaction with metabolic enzymes like cytochrome P450 3A4 (CYP3A4). nih.gov (-)-Dihydrocubebin has been identified as an effective mechanism-based inhibitor of CYP3A4, suggesting it undergoes metabolic transformation leading to the formation of a metabolite intermediate complex with the enzyme. nih.gov This indicates that rel-dihydrocubebin can be metabolized in biological systems, and these metabolic processes can involve cytochrome P450 enzymes. nih.govnih.gov

Table 3: Organisms Reported to Contain Dihydrocubebin

| Organism | Reference |

| Tarenna attenuata | nih.gov |

| Aralia bipinnata | nih.gov |

| Piper cubeba | nih.govresearchgate.net |

Table 4: Metabolic Interaction of (-)-Dihydrocubebin

| Interaction Type | Involved Enzyme | Effect on Enzyme | Reference |

| Mechanism-based inhibition | CYP3A4 | Inactivation | nih.gov |

| Metabolite intermediate complex | CYP3A4 | Formation | nih.gov |

Advanced Analytical Methodologies for Research and Quantification of Rel Dihydrocubebin

High-Resolution Spectroscopic Techniques for Structural Elucidation in Research Contexts

High-resolution spectroscopic methods are indispensable tools for the definitive structural elucidation of rel-dihydrocubebin. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), particularly high-resolution electrospray MS, are commonly employed for this purpose.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and functional groups within the molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in 1D NMR spectra (e.g., ¹H NMR, ¹³C NMR), researchers can deduce the connectivity and arrangement of atoms. 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, offer further insights into coupling relationships and spatial proximity of nuclei, enabling the full assignment of the spectrum and confirmation of the proposed structure. NMR is a powerful, non-destructive technique that allows for quantitative analysis and tracing of metabolic pathways using stable isotopes.

Mass spectrometry provides information on the molecular weight and fragmentation pattern of rel-dihydrocubebin. High-resolution MS can determine the exact mass of the molecule, which helps confirm its elemental composition. Electrospray ionization (ESI) is a soft ionization technique often coupled with high-resolution MS, suitable for analyzing polar and thermolabile compounds like lignans (B1203133). Tandem MS (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, providing a unique fingerprint that aids in structural confirmation and differentiation from isomers. The fragmentation patterns can reveal the presence of specific substructures within the rel-dihydrocubebin molecule.

While specific detailed spectroscopic data (like full NMR assignments or exact MS fragmentation patterns) for rel-dihydrocubebin from the search results are limited, the general application of these techniques for lignans and similar natural products is well-established in structural elucidation workflows.

Chromatographic Methods for Quantification in Complex Preclinical Matrices (e.g., HPLC-MS)

Quantification of rel-dihydrocubebin in complex preclinical matrices, such as biological fluids or tissue extracts, typically relies on hyphenated chromatographic techniques, with High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS) or tandem MS (HPLC-MS/MS) being prominent methods. These techniques offer the necessary sensitivity, selectivity, and robustness for analyzing analytes in intricate biological samples.

HPLC separates rel-dihydrocubebin from other components in the matrix based on its physicochemical properties and interaction with the stationary phase. Various stationary phases (e.g., C18) and mobile phase gradients can be optimized to achieve adequate separation. The eluent from the HPLC is then introduced into a mass spectrometer.

MS detection provides high selectivity by monitoring specific mass-to-charge ratio (m/z) values corresponding to rel-dihydrocubebin and its potential metabolites or interfering substances. For quantitative analysis, tandem MS (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is often preferred. MRM involves the selection of a parent ion (protonated or deprotonated molecule of rel-dihydrocubebin) and monitoring the transition of this parent ion to one or more specific fragment ions. This highly selective detection minimizes interference from matrix components, leading to improved accuracy and sensitivity.

The development of a quantitative HPLC-MS/MS method involves optimizing chromatographic conditions (column, mobile phase, flow rate), ionization parameters (e.g., ESI positive or negative mode), and MS/MS transitions (parent ion and fragment ions). The method must be validated according to regulatory guidelines to ensure its accuracy, precision, linearity, specificity, and sensitivity within the relevant concentration range in the preclinical matrix. Stable isotopically labeled internal standards are often used to improve the accuracy and reproducibility of quantification by compensating for matrix effects and variations in sample processing.

While specific quantitative data for rel-dihydrocubebin in preclinical matrices were not extensively detailed in the search results, studies on the quantification of other compounds, including lignans and small molecules, in biological samples using LC-MS/MS demonstrate the applicability of this approach to rel-dihydrocubebin.

An example of typical parameters considered during HPLC-MS/MS method development for small molecules in biological matrices is presented below:

| Parameter | Typical Considerations in HPLC-MS/MS |

| Chromatographic Column | Reversed-phase (e.g., C18), appropriate dimensions and particle size |

| Mobile Phase | Mixtures of water/aqueous buffer and organic solvents (e.g., acetonitrile, methanol) |

| Gradient Elution | Optimized to separate analyte from matrix components |

| Flow Rate | Optimized for column dimensions and MS interface |

| Injection Volume | Typically low microliter range |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode depending on analyte properties |

| MS Detector | Triple Quadrupole (QqQ) for MRM |

| MRM Transitions | Selection of parent ion and specific fragment ions |

| Internal Standard | Stable isotopically labeled analog of the analyte |

| Sample Preparation | Protein precipitation, liquid-liquid extraction, or solid-phase extraction |

Development of Bioanalytical Assays for Cellular and Tissue Samples

Quantifying rel-dihydrocubebin in cellular and tissue samples is crucial for understanding its cellular uptake, distribution, and metabolism in preclinical studies. The development of bioanalytical assays for these complex matrices presents specific challenges, including sample homogeneity, potential matrix effects, and the need for high sensitivity due to potentially low analyte concentrations.

Similar to quantification in other preclinical matrices, LC-MS/MS is a primary technique for developing bioanalytical assays for rel-dihydrocubebin in cellular and tissue samples. However, sample preparation becomes particularly critical for these matrices. Cells or tissues require homogenization or lysis to release the analyte. Subsequent steps may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to clean up the sample and concentrate the analyte before LC-MS/MS analysis.

The complexity of cellular and tissue matrices necessitates thorough method validation to ensure accuracy, precision, specificity, and sensitivity in the presence of potential endogenous interferences. Specificity is paramount to differentiate rel-dihydrocubebin from structurally similar compounds or matrix components. Sensitivity must be sufficient to quantify the compound at expected biological concentrations, which can be in the nanomolar or even picomolar range.

Research involving the effects of dihydrocubebin (B1205952) on histamine (B1213489) release from rat mast cells highlights the relevance of being able to quantify this compound in cellular systems. While the specific bioanalytical method used in that study is not detailed in the provided snippets, it implies the necessity of methods capable of analyzing dihydrocubebin in a cellular context.

Developing bioanalytical assays for cellular and tissue samples often involves:

Sample Collection and Storage: Rapid collection and appropriate storage conditions (e.g., snap-freezing) to preserve the integrity of the analyte.

Sample Preparation Optimization: Developing efficient and reproducible methods for cell lysis or tissue homogenization and subsequent extraction of rel-dihydrocubebin.

Matrix Effect Evaluation: Assessing the influence of the biological matrix on the ionization and detection of rel-dihydrocubebin and employing strategies like using internal standards or matrix-matched calibration curves to mitigate these effects.

Method Validation: Rigorous validation according to guidelines (e.g., EMA, FDA) to demonstrate the method's performance characteristics in the specific matrix.

The successful development and validation of these bioanalytical assays are fundamental for accurately determining the concentration of rel-dihydrocubebin in cellular and tissue environments, providing essential data for understanding its cellular pharmacology and supporting preclinical research.

Comparative Studies of Rel Dihydrocubebin with Other Naturally Occurring Lignans

Structural Comparisons with Related Lignans (B1203133) (e.g., Cubebin (B1669318), Hinokinin (B1212730), Justiflorinol)

rel-Dihydrocubebin shares a structural relationship with other lignans such as cubebin, hinokinin, and justiflorinol (B1250766), all of which are also found in nature. researchgate.net The core difference lies in the central linker unit and the oxidation state or functional groups present.

Cubebin is a tetrahydrofuran (B95107) lignan (B3055560), meaning its central core is a five-membered furan (B31954) ring. nih.gov Specifically, (-)-cubebin is a tetrahydrofuran-2-ol substituted with two 1,3-benzodioxol-5-ylmethyl groups. nih.gov This contrasts with rel-dihydrocubebin's butane-1,4-diol core. nih.gov

Hinokinin is a dibenzylbutyrolactone lignan, characterized by a γ-butyrolactone ring. wikipedia.orgnih.gov It is a dihydrofuran-2(3H)-one substituted with two 3,4-methylenedioxybenzyl groups. nih.gov While hinokinin also features the 1,3-benzodioxol (methylenedioxy) moieties found in rel-dihydrocubebin and cubebin, the presence of the lactone ring in hinokinin represents a significant structural divergence. wikipedia.orgnih.gov

Justiflorinol is another lignan, though its specific structural details in comparison to rel-dihydrocubebin were not extensively detailed in the search results. nih.gov However, lignans, in general, exhibit diverse structural patterns arising from the coupling of phenylpropane units, including furofuran, furan, dibenzylbutane, dibenzylbutyrolactone, and aryltetralin types. This structural diversity contributes to their varied biological profiles. mdpi-res.com

A simplified comparison of the core structures is presented in the table below:

| Compound | Core Structure | Key Feature |

| rel-Dihydrocubebin | Butane-1,4-diol | Two 1,3-benzodioxol-5-ylmethyl substituents nih.gov |

| Cubebin | Tetrahydrofuran-2-ol | Two 1,3-benzodioxol-5-ylmethyl substituents nih.gov |

| Hinokinin | γ-Butyrolactone | Two 3,4-methylenedioxybenzyl substituents nih.gov |

| Justiflorinol | (Details not readily available in search results) | (Details not readily available in search results) |

Comparative Analysis of Biological Activity Profiles Across Lignan Classes

The structural variations among lignans lead to diverse biological activities. Studies have compared the effects of rel-dihydrocubebin, cubebin, and hinokinin in various biological contexts.

For instance, in a study evaluating activity against Schistosoma mansoni, (-)-hinokinin and (-)-cubebin, both containing a lactone ring (although cubebin is described as a tetrahydrofuran-2-ol, the source also links it to lactone-containing lignans in comparative studies researchgate.net), were more efficient in separating adult worm pairs and reducing egg numbers compared to dihydrocubebin (B1205952). researchgate.net This suggests that the presence of the lactone ring or the specific furan ring structure in cubebin and hinokinin might be important for this particular antiparasitic activity. researchgate.net

Another area of comparison is the inhibition of cytochrome P450 enzymes, specifically CYP3A4. (-)-Dihydrocubebin, along with (-)-hinokinin and (-)-cubebin, have been reported as potent and selective inhibitors against CYP3A4. researchgate.net This indicates a shared activity among these lignans despite their structural differences, highlighting the importance of other common features, such as the methylenedioxyphenyl groups, in their interaction with this enzyme. researchgate.net

Hinokinin has also demonstrated potential neuroprotective, anti-inflammatory, anti-tumor, antiviral, and antifungal properties in vitro. wikipedia.orgwikipedia.org Cubebin has shown analgesic, anti-inflammatory, antimicrobial, and trypanocidal activities. nih.gov While rel-dihydrocubebin has been reported to have antifeedant activity against stored product insects researchgate.net, a direct comprehensive comparison of the full spectrum of biological activities for rel-dihydrocubebin, cubebin, hinokinin, and justiflorinol across various assays is complex and depends on the specific biological target and experimental conditions.

Summary of selected comparative biological activities:

| Compound | Schistosoma mansoni Activity (Adult Worm Separation/Egg Reduction) researchgate.net | CYP3A4 Inhibition researchgate.net | Other Reported Activities |

| rel-Dihydrocubebin | Less efficient | Potent inhibitor | Antifeedant researchgate.net |

| Cubebin | More efficient | Potent inhibitor | Analgesic, anti-inflammatory, antimicrobial, trypanocidal nih.gov |

| Hinokinin | More efficient | Potent inhibitor | Neuroprotective, anti-inflammatory, anti-tumor, antiviral, antifungal, antitrypanosomal wikipedia.orgwikipedia.org |

| Justiflorinol | Not specified in comparative study | Not specified | (Details not readily available in search results) |

Investigation of Synergistic and Antagonistic Effects in Multi-Component Phytochemical Systems

While specific studies detailing the synergistic or antagonistic effects of rel-dihydrocubebin specifically in combination with cubebin, hinokinin, or justiflorinol were not prominently found in the search results, the concept of synergy and antagonism in multi-component phytochemical systems is well-established in natural product research. scribd.comnih.gov For example, studies on other phytochemical mixtures, such as cannabinoids, have shown that binary mixtures can exhibit additive, synergistic, or antagonistic antioxidant effects depending on the specific compounds and their ratios. nih.gov

Future Research Directions and Translational Perspectives for Rel Dihydrocubebin

Emerging Preclinical Therapeutic Applications and Indications

Preclinical studies have hinted at various biological activities for rel-dihydrocubebin and its analogs, including antioxidant, anti-inflammatory, and potential anticancer properties ontosight.ai. These effects are often linked to the compound's ability to interact with specific molecular targets and modulate signaling pathways critical for cellular health and disease progression ontosight.ai.

Specifically, dihydrocubebin (B1205952) has shown effects on histamine (B1213489) release from mast cells, suggesting potential anti-allergic or anti-inflammatory applications. Studies using rat basophilic leukemia (RBL-2H3) cells and rat peritoneal mast cells have indicated that dihydrocubebin can inhibit histamine release induced by certain stimuli researchgate.netresearchgate.net. The inhibitory effects on histamine release from mast cells may involve mechanisms related to intracellular Ca²⁺ signaling events or downstream processes researchgate.net.

Lignans (B1203133), in general, including those found in sources like flaxseed and Piper cubeba, have demonstrated a range of biological activities, such as anti-inflammatory, antioxidant, and potential anti-cancer effects nih.govmdpi.comtandfonline.comnih.govfrontiersin.orgnih.gov. Piper cubeba extracts, which contain dihydrocubebin, have shown anti-inflammatory activity by potentially attenuating IL-6 and inhibiting cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) researchgate.net. The fruits of Piper cubeba are traditionally used for respiratory disorders, and research supports the plant's anti-inflammatory and anti-asthmatic potential researchgate.netnih.govresearchgate.net.

Furthermore, some lignans have demonstrated antiplatelet activity tjnpr.orgtjnpr.org. While cubebin (B1669318) was identified as a major antiplatelet compound in one study on Piper cubeba fruit extract, the presence of other lignans like dihydrocubebin in these extracts warrants further investigation into their individual contributions to such activities tjnpr.orgtjnpr.org.

Preclinical data also suggest a potential nephroprotective activity for Piper cubeba, which contains dihydrocubebin umsha.ac.ir. This is based on traditional uses and supported by preclinical studies in drug-induced nephrotoxic kidneys umsha.ac.ir.

These preclinical findings highlight the potential of rel-dihydrocubebin and related lignans as candidates for further investigation in various therapeutic areas.

Challenges and Opportunities in Lignan (B3055560) Research and Development

Research and development involving lignans like rel-dihydrocubebin face several challenges and present numerous opportunities. One significant challenge is the often low concentration of lignans in plants, which limits their extraction and utilization nih.gov. This necessitates efficient isolation and purification techniques.

The structural diversity of lignans also presents both a challenge and an opportunity. While the complexity requires detailed characterization, it also suggests a wide range of potential biological activities mdpi.comnih.gov. Understanding the structure-activity relationships is crucial for developing new therapeutic agents.

The biosynthesis of lignans can be complex and species-specific nih.gov. Elucidating the complete biosynthetic pathways and the functional differences of enzymes involved is essential for potential biotechnological production nih.gov.

Opportunities lie in the diverse medicinal benefits offered by lignans, including their antioxidant, antibacterial, antiviral, anti-inflammatory, and potential anticancer effects mdpi.comnih.govnih.gov. The increasing interest in natural products for drug discovery provides a strong impetus for lignan research tjnpr.org.

Furthermore, the potential of lignans as multi-target agents is an opportunity, particularly for complex diseases nih.govresearchgate.net. As drug discovery moves away from single-target approaches, the multifaceted properties of compounds like lignans become increasingly relevant nih.gov.

Valorization of lignin, a related but more complex polymer, also presents opportunities for obtaining valuable aromatic compounds, which could potentially inform or support lignan research and production researchgate.netresearchgate.net.

Integration of Advanced Technologies for Enhanced Natural Product Production and Functionalization

Advanced technologies are playing an increasingly important role in enhancing the production and functionalization of natural products, including lignans. Synthetic biology approaches are being explored for the production of lignans nih.gov. This involves reconstructing biosynthetic pathways in microorganisms like Escherichia coli or in plants, enabling the synthesis of lignans and their derivatives nih.govsci-hub.se. Co-culture fermentation methods are also being used to synthesize lignan pathway products nih.gov.

Glycosylation is a common and important modification in natural products that can alter their biological activities, increase structural diversity, and improve properties like solubility and bioavailability mdpi.com. Advanced manufacturing technologies and synthetic biology, including the application of artificial intelligence, are leading to new discoveries in the biosynthesis of glycosylated natural products catalyzed by UDP-glycosyltransferases (UGTs) mdpi.com. These technologies can potentially be applied to functionalize lignans like rel-dihydrocubebin, potentially enhancing their therapeutic properties.

Mechanochemical-assisted extraction (MCAE) is another advanced technique being used for efficient isolation of compounds from plant sources frontiersin.org. Such methods can improve the yield of lignans extracted from plants.

The integration of techniques like transcriptome mining to identify genes involved in biosynthesis, yeast assembly for gene stacking, and CRISPR-Cas9 for genome editing are enabling the engineering of organisms for natural product production and the activation of silent biosynthetic gene clusters nih.govsci-hub.se. These technologies offer powerful tools for optimizing the production of rel-dihydrocubebin and discovering novel related compounds.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Dihydrocubebin, rel- with high enantiomeric purity?

- Methodological Answer : Synthesis of Dihydrocubebin, rel- requires stereoselective approaches due to its chiral centers. Flow microreactor systems, as used in related tert-butoxycarbonyl compound synthesis, can enhance reaction control and yield . Key steps include:

- Stereochemical control : Use chiral catalysts (e.g., asymmetric hydrogenation) to ensure enantiomeric purity.

- Characterization : Validate purity via HPLC with chiral columns and compare retention times to known standards.

- Yield optimization : Adjust solvent polarity (e.g., THF vs. DCM) and reaction temperature to minimize racemization.

Q. How can researchers validate the molecular structure of Dihydrocubebin, rel-?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR analysis : Assign stereochemistry using 2D NMR (e.g., NOESY to confirm spatial proximity of protons) .

- X-ray crystallography : Resolve absolute configuration by comparing experimental data with computational models (e.g., density functional theory) .

- Mass spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS).

Q. What experimental designs are suitable for assessing Dihydrocubebin, rel-’s physicochemical properties?

- Methodological Answer : Follow protocols for related cyclopenta[c]pyrrole derivatives:

- Boiling point/density : Use predictive software (e.g., ACD/Labs) calibrated with experimental data .

- pKa determination : Perform potentiometric titration in aqueous-organic solvent mixtures (e.g., methanol-water) .

- Solubility : Conduct shake-flask experiments across pH gradients (1–14) to identify optimal formulation conditions.

Advanced Research Questions

Q. How can contradictory data on Dihydrocubebin, rel-’s pharmacological activity be resolved?

- Methodological Answer : Address discrepancies through:

- Dose-response studies : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Target specificity assays : Use CRISPR-edited cell lines to isolate off-target interactions (e.g., kinase profiling).

- Meta-analysis : Aggregate data from multiple studies using standardized protocols (e.g., PRISMA guidelines) to identify confounding variables (e.g., solvent choice) .

Q. What strategies optimize Dihydrocubebin, rel-’s bioavailability in in vivo models?

- Methodological Answer : Apply pharmacokinetic modeling and formulation science:

- Prodrug design : Introduce ester groups at hydroxyl moieties to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .

- Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) to improve solubility and half-life.

- Metabolic stability assays : Use liver microsomes or hepatocyte co-cultures to identify CYP450-mediated degradation pathways.

Q. How can researchers design experiments to elucidate Dihydrocubebin, rel-’s mechanism of action in complex biological systems?

- Methodological Answer : Integrate multi-omics and phenotypic screening:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB, MAPK) .

- Chemical proteomics : Use activity-based protein profiling (ABPP) to map binding partners in cell lysates.

- Phenotypic clustering : Apply machine learning to high-content imaging data to classify cellular responses (e.g., apoptosis vs. senescence) .

Methodological and Ethical Considerations

Q. What are the best practices for ensuring reproducibility in Dihydrocubebin, rel- studies?

- Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Detailed protocols : Report reaction conditions (e.g., temperature, solvent purity) and instrument calibration methods .

- Data transparency : Share raw NMR/MS files in public repositories (e.g., Zenodo) with metadata tags for easy retrieval .

- Negative results : Publish non-confirmatory findings to reduce publication bias .

Q. How should researchers address potential toxicity or off-target effects in preclinical studies?

- Answer : Implement tiered toxicity screening:

- In vitro cytotoxicity : Use organoid models to assess tissue-specific effects (e.g., liver, kidney) .

- Genotoxicity assays : Conduct Ames tests and micronucleus assays to evaluate DNA damage risks.

- Safety pharmacology : Monitor cardiovascular/respiratory parameters in conscious telemetry-instrumented animals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.